1-[(Prop-1-en-1-yl)oxy]prop-1-ene
Description
1-[(Prop-1-en-1-yl)oxy]prop-1-ene is an enol ether characterized by a propenyloxy group (–O–CH₂–CH=CH₂) attached to a propene backbone. This compound belongs to the class of vinyl ethers, which are notable for their electron-rich double bonds and reactivity in polymerization and cycloaddition reactions.
Properties
CAS No. |
4696-27-9 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
1-prop-1-enoxyprop-1-ene |
InChI |
InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-6H,1-2H3 |
InChI Key |
ZKJNETINGMOHJG-UHFFFAOYSA-N |
SMILES |
CC=COC=CC |
Canonical SMILES |
CC=COC=CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Functional Group Reactivity: Enol Ethers (e.g., 1-[(Prop-1-en-1-yl)oxy]prop-1-ene): Highly reactive in electrophilic additions due to the electron-rich double bond. Silyl enol ethers (e.g., compounds in ) are stabilized by silicon, enabling controlled reactivity in aldol reactions. Disulfides (e.g., Di-1-propenyl sulfide): Sulfur bridges enhance thermal stability but reduce electrophilicity compared to oxygen-based ethers. These compounds are associated with flavor profiles in thermally processed foods .
Steric and Electronic Effects :
- Silyl substituents (e.g., trimethylsilyl in ) increase steric bulk, affecting reaction pathways and regioselectivity.
- The absence of bulky groups in 1-[(Prop-1-en-1-yl)oxy]prop-1-ene likely renders it more reactive but less stable than silylated analogs.
Physical and Chemical Properties
- Boiling Points and Stability: Silyl enol ethers (e.g., ) exhibit higher molecular weights (e.g., C₁₂H₁₈OSi = 218.36 g/mol) and lower volatility compared to 1-[(Prop-1-en-1-yl)oxy]prop-1-ene (C₆H₁₀O = 98.14 g/mol). Disulfides like Di-1-propenyl sulfide (C₆H₁₀S = 114.21 g/mol) have higher density due to sulfur but similar volatility to the target compound.
- Spectroscopic Data: Silyl enol ethers show distinct ²⁹Si NMR signals (e.g., δ −10 to −20 ppm for TMS groups) , whereas ¹H NMR of 1-[(Prop-1-en-1-yl)oxy]prop-1-ene would feature vinyl protons (δ 4.5–6.5 ppm) and methine resonances.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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